![molecular formula C14H17N3O2 B6361801 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240570-45-9](/img/structure/B6361801.png)
1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole, also known as 4-tert-Butylphenylmethyl-4-nitropyrazole, is an organic compound belonging to the class of pyrazoles. It is a colorless, crystalline solid that is insoluble in water and slightly soluble in organic solvents. It has a molecular weight of 256.27 g/mol and a melting point of 88-90 °C. The chemical structure of 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Perspective
Pyrazole derivatives, especially those with methyl substitution like 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole, are potent medicinal scaffolds exhibiting a broad spectrum of biological activities. These compounds have been synthesized and analyzed for their significant medicinal importance, showing promise in various therapeutic areas. The synthetic approaches for these derivatives are diverse, highlighting their flexibility in drug design and development. Researchers aim to generate new leads with high efficacy and reduced microbial resistance by exploiting the pyrazole nucleus (Sharma et al., 2021).
Therapeutic Applications
Pyrazolines, including pyrazole derivatives, are recognized for their significant therapeutic properties. These compounds have been found to possess antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their versatility as pharmacological agents makes them a focal point of research, aiming to harness their potential for developing novel therapeutic agents. The exploration of pyrazoline derivatives has led to insights into their structure-activity relationships, providing a foundation for the design of more effective and selective drugs (Shaaban et al., 2012).
Role in Anti-Inflammatory and Antiviral Drug Design
The pyrazole scaffold has proven effective as an anti-viral and anti-inflammatory therapeutic against multiple targets. Its incorporation into various pharmacophores has led to the development of novel potent therapeutic agents, showcasing the potential of pyrazole derivatives in extending the categories of heterocyclic systems. These strategies provide valuable information for further drug development, emphasizing the centrality of pyrazole scaffolds in medicinal chemistry (Karati et al., 2022).
Multicomponent Synthesis for Bioactive Derivatives
The synthesis of biologically active molecules containing the pyrazole moiety through multicomponent reactions (MCRs) highlights the efficiency and versatility of this approach in medicinal chemistry. Recent developments in this area have facilitated the creation of pyrazole derivatives with antibacterial, anticancer, antifungal, and antioxidant activities, among others. This method's popularity underscores the significance of pyrazole as a privileged N-heterocycle in the development of therapeutic agents (Becerra et al., 2022).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withCorticosteroid 11-beta-dehydrogenase isozyme 1 , which plays a crucial role in the metabolism of corticosteroids.
Mode of Action
This interaction could potentially alter the protein’s ability to metabolize corticosteroids .
Biochemical Pathways
Given its potential target, it may influence thecorticosteroid metabolic pathway .
Result of Action
Based on its potential target, it could potentially influence the function ofCorticosteroid 11-beta-dehydrogenase isozyme 1 , thereby affecting the metabolism of corticosteroids .
Eigenschaften
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)12-6-4-11(5-7-12)9-16-10-13(8-15-16)17(18)19/h4-8,10H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMRUENHTUHHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.